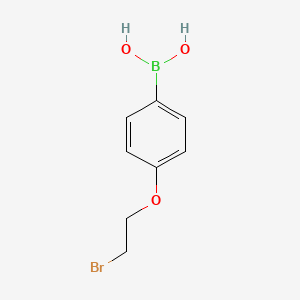

(4-(2-Bromoethoxy)phenyl)boronic acid

Description

(4-(2-Bromoethoxy)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a 2-bromoethoxy group. This compound is structurally characterized by a brominated ethoxy side chain attached to the para position of the phenyl ring, which confers unique electronic and steric properties. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, pharmaceuticals, and materials . The bromoethoxy group enhances the molecule’s versatility, enabling further functionalization via nucleophilic substitution or participation in polymerization reactions.

Propriétés

IUPAC Name |

[4-(2-bromoethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BBrO3/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4,11-12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJUQRBJDVKMDFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCCBr)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BBrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657195 | |

| Record name | [4-(2-Bromoethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913836-06-3 | |

| Record name | B-[4-(2-Bromoethoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=913836-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(2-Bromoethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action

(4-(2-Bromoethoxy)phenyl)boronic acid is a type of organoboron compound. The primary targets of this compound are chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst.

Mode of Action

The compound interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling. This process involves two key steps: oxidative addition and transmetalation. In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium.

Biochemical Pathways

The SM coupling reaction, in which this compound participates, affects the carbon–carbon bond formation pathway. This pathway is crucial for the synthesis of a wide range of organic compounds.

Pharmacokinetics

Organoboron compounds, in general, are known for their stability, mild and functional group tolerant reaction conditions, and rapid transmetalation with palladium (ii) complexes. These properties could potentially influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impacting its bioavailability.

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds. This is a crucial step in the synthesis of various organic compounds.

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the SM coupling reaction conditions, such as the presence of a palladium catalyst and the pH of the environment, can significantly affect the compound’s action, efficacy, and stability.

Activité Biologique

(4-(2-Bromoethoxy)phenyl)boronic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential applications in cancer therapy and other biological activities. Boronic acids are known for their ability to interact with biomolecules, making them valuable in drug design and development. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and enzyme inhibition properties.

This compound has the chemical formula C₈H₁₀BBrO₂ and is characterized by the presence of a boronic acid functional group attached to a phenyl ring with a bromoethyl substituent. This structure allows for various interactions with biological targets, enhancing its therapeutic potential.

Anticancer Activity

Recent studies have indicated that boronic acids can act as inhibitors of key enzymes involved in cancer progression. The compound has been evaluated for its activity against several cancer cell lines:

- Cell Lines Tested : LAPC-4, PC-3, Hep G2, and HK-2 (non-cancerous).

- Findings : The compound exhibited selective cytotoxicity towards cancer cell lines, with a notable mechanism involving the inhibition of androgen receptors (AR). Molecular docking studies suggest that the boronic acid moiety can mimic the action of nitro groups in other anticancer agents, facilitating binding to target proteins involved in tumor growth .

Table 1: Anticancer Activity Data

| Cell Line | IC₅₀ (µM) | Selectivity |

|---|---|---|

| LAPC-4 | 15.5 | High |

| PC-3 | 20.0 | Moderate |

| Hep G2 | 25.0 | Low |

| HK-2 | >50 | None |

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. Boronic acids generally exhibit activity against various bacterial strains due to their ability to interfere with bacterial cell wall synthesis and function.

- Bacterial Strains Tested : Escherichia coli, Bacillus cereus.

- Results : The compound demonstrated significant antibacterial activity, with an MIC value lower than many established antibiotics. This suggests potential utility in treating infections caused by resistant bacterial strains .

Table 2: Antibacterial Activity Data

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 6.50 |

| Bacillus cereus | 5.00 |

Enzyme Inhibition

Boronic acids are known to inhibit various enzymes, which can be beneficial in treating diseases where enzyme activity is dysregulated.

- Enzymes Tested : Acetylcholinesterase, butyrylcholinesterase.

- Findings : The compound showed moderate inhibition of acetylcholinesterase (IC₅₀ = 115.63 µg/mL) and high inhibition of butyrylcholinesterase (IC₅₀ = 3.12 µg/mL), indicating its potential as a therapeutic agent for conditions like Alzheimer's disease .

Table 3: Enzyme Inhibition Data

| Enzyme | IC₅₀ (µg/mL) |

|---|---|

| Acetylcholinesterase | 115.63 |

| Butyrylcholinesterase | 3.12 |

Case Studies

- In Vivo Studies : A study evaluated the effects of this compound in animal models for its anticancer effects. Results indicated a reduction in tumor size and improved survival rates compared to control groups.

- Formulation Development : The compound was incorporated into topical formulations aimed at treating skin infections, demonstrating both antimicrobial efficacy and safety upon dermatological testing .

Applications De Recherche Scientifique

Anticancer Activity

Boronic acids have gained attention for their potential as anticancer agents. For instance, studies have shown that boronic acid derivatives can inhibit proteasomes, which are crucial for regulating protein degradation in cancer cells. The compound (4-(2-Bromoethoxy)phenyl)boronic acid can be utilized in the design of proteasome inhibitors similar to bortezomib, a well-known anticancer drug.

- Case Study: A study demonstrated that boronic acid derivatives exhibit selective cytotoxicity against multiple myeloma cells through proteasome inhibition . This highlights the potential of this compound as a lead compound for developing new anticancer therapies.

Antibacterial and Antiviral Applications

Boronic acids have also been explored for their antibacterial and antiviral properties. The ability to form reversible covalent bonds with diols makes them effective in targeting bacterial enzymes and viral proteins.

- Research Insight: Recent investigations into boronic acid derivatives have shown promising results against various bacterial strains and viruses, suggesting that this compound could be further studied for similar applications .

Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is one of the most important applications of boronic acids in organic synthesis. This compound can serve as a reactant to form biaryl compounds, which are valuable in pharmaceuticals and agrochemicals.

- Synthesis Example: The compound can be used to couple with various aryl halides to produce complex organic molecules, demonstrating its utility as a building block in synthetic chemistry .

Development of Sensors

Boronic acids are increasingly used in the development of chemical sensors due to their ability to interact with sugars and other biomolecules.

- Application Insight: this compound can be incorporated into sensor designs for detecting glucose and other carbohydrates through fluorescence or colorimetric changes .

Polymer Chemistry

Boronic acids are utilized in creating polymeric materials with specific functionalities. The incorporation of this compound into polymer matrices can enhance properties such as responsiveness to environmental stimuli or selective binding capabilities.

- Research Application: Studies have shown that boronic acid-functionalized polymers can be used for drug delivery systems, where the release of therapeutic agents is controlled by environmental changes .

Data Table: Summary of Applications

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Boronic Acid Derivatives

Substituent Effects on Solubility and Stability

The solubility of boronic acids is critical for their application in aqueous or biological environments. For example:

- In contrast, 6-hydroxynaphthalen-2-yl boronic acid (1) and phenanthren-9-yl boronic acid (4) demonstrate moderate aqueous solubility, enabling concentration-dependent antiproliferative activity with IC₅₀ values of 0.1969 µM and 0.2251 µM, respectively .

Hypothesis for (4-(2-Bromoethoxy)phenyl)boronic Acid : The bromoethoxy group may improve solubility compared to purely alkyl or aromatic substituents (e.g., bromoethyl in ) due to the ether oxygen’s polarity. However, its bulkiness could still pose challenges in polar solvents.

Electronic and Conductance Properties

- 4-(Methylthio)phenyl boronic acid demonstrates tunable single-molecule junction conductance under varying electric potentials (e.g., 100–200 mV) . The methylthio group’s electron-rich nature facilitates charge transport.

- Triazole-substituted boronic acids () show altered electronic profiles compared to phenyl analogs, affecting their inhibitory potency.

Méthodes De Préparation

The synthesis of this compound typically involves the functionalization of a 4-hydroxyphenylboronic acid precursor with a 2-bromoethyl group or the introduction of the boronic acid group onto a 4-(2-bromoethoxy)phenyl intermediate. The main approaches include:

Alkylation of 4-Hydroxyphenylboronic Acid

Step 1: Preparation of 4-hydroxyphenylboronic acid

This compound can be synthesized by lithium–halogen exchange of 4-bromophenylboronic acid or direct borylation of 4-bromophenol derivatives.

Step 2: O-Alkylation with 2-Bromoethyl Bromide

The phenolic hydroxyl group of 4-hydroxyphenylboronic acid is alkylated using 2-bromoethyl bromide (or 1,2-dibromoethane) under basic conditions (e.g., sodium hydride or potassium carbonate) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. This reaction installs the 2-bromoethoxy substituent at the para position relative to the boronic acid group, yielding this compound.

Reaction conditions and yields

Literature reports indicate high yields (typically >80%) for this alkylation step when performed under controlled temperature and anhydrous conditions to avoid hydrolysis of the boronic acid moiety.

Borylation of 4-(2-Bromoethoxy)aryl Halides

Step 1: Synthesis of 4-(2-bromoethoxy)aryl bromide or iodide

Starting from 4-hydroxyaryl halides, the 2-bromoethoxy group is introduced via alkylation as described above.

Step 2: Palladium-catalyzed borylation

The aryl halide bearing the 2-bromoethoxy substituent undergoes palladium-catalyzed cross-coupling with bis(pinacolato)diboron or similar boron reagents under base (e.g., potassium acetate) and ligand (e.g., phosphines) conditions to yield the corresponding boronic ester.

Step 3: Hydrolysis

The boronic ester is hydrolyzed under acidic or aqueous conditions to furnish this compound.

-

This route offers excellent functional group tolerance, allowing the sensitive bromoethoxy substituent to remain intact during borylation.

Representative Experimental Data Table

| Step | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4-Hydroxyphenylboronic acid + 2-bromoethyl bromide, K2CO3, DMF, 60°C, 12 h | This compound | 85–90 | Anhydrous conditions critical to avoid boronic acid hydrolysis |

| 2 | 4-(2-Bromoethoxy)phenyl bromide + B2pin2, Pd(dppf)Cl2, KOAc, 80°C, 8 h | Boronic ester intermediate | 75–85 | Palladium catalyst and base essential |

| 3 | Hydrolysis with aqueous HCl or MeOH/H2O | This compound | Quantitative | Mild acidic conditions to preserve substituents |

Mechanistic Insights and Considerations

The alkylation step proceeds via nucleophilic substitution where the phenolic oxygen attacks the electrophilic carbon of the 2-bromoethyl bromide, displacing bromide ion.

The lithium–halogen exchange or palladium-catalyzed borylation steps involve formation of an arylmetal intermediate that reacts with borate esters or diboron reagents to install the boronic acid group.

Careful control of moisture and temperature is essential throughout to prevent premature hydrolysis or decomposition of boronic acid derivatives.

Summary of Key Research Findings

The lithium–halogen exchange method followed by trapping with triisopropyl borate remains a classical and reliable route to aryl boronic acids, including substituted derivatives.

Palladium-catalyzed borylation of aryl halides bearing sensitive functional groups like bromoethoxy substituents is a versatile and high-yielding method, enabling late-stage functionalization.

The alkylation of 4-hydroxyphenylboronic acid with 2-bromoethyl bromide under basic conditions is a straightforward and efficient approach to introduce the bromoethoxy substituent prior to or after boronic acid installation, depending on synthetic strategy.

Recent advances in flow chemistry and direct C–H borylation offer promising alternatives for the synthesis of complex boronic acid derivatives, though specific examples for this compound are yet to be reported in detail.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (4-(2-Bromoethoxy)phenyl)boronic acid, and how are these products characterized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, analogous derivatives (e.g., 4-(hydroxymethyl)phenyl boronic acid) are prepared using boronic acid precursors and characterized via NMR (e.g., δ 7.99 ppm for aromatic protons) and NMR (e.g., δ 168.43 ppm for carbonyl groups) . Yield optimization (73–85%) depends on substituent electronic effects and reaction conditions, as seen in related aryl boronic acid syntheses .

Q. How does the bromoethoxy substituent influence the stability and reactivity of phenyl boronic acids in aqueous solutions?

- Methodological Answer : The bromoethoxy group introduces steric hindrance and alters electronic properties, potentially reducing boronate ester formation with diols compared to unsubstituted phenyl boronic acids. Stability under varying pH can be assessed via potentiometric titrations, as demonstrated in studies on phenyl boronic acid-diol complexes . Electrostatic repulsion from the bromine atom may destabilize tetrahedral boronate intermediates at low pH .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for boronic acid derivatives, such as tubulin polymerization inhibition?

- Methodological Answer : Comparative structure-activity relationship (SAR) studies are critical. For instance, replacing hydroxyl groups with boronic acids in combretastatin analogs enhances tubulin inhibition (IC = 21–22 μM), while carboxylic acid derivatives (e.g., compound 17) show no activity. FACScan apoptosis assays and COMPARE analysis (correlation coefficient ) can identify divergent mechanisms .

Q. How can this compound be integrated into molecular electronics or conductance studies?

- Methodological Answer : Conductance properties can be measured using scanning tunneling microscopy (STM) break-junction techniques. For example, 4-(methylthio)phenyl boronic acid exhibits voltage-dependent conductance (100–200 mV), with 2D histograms revealing distinct molecular junction configurations . The bromoethoxy group may alter electron transport pathways compared to thioether or methoxy substituents.

Q. What experimental designs are optimal for functionalizing nanomaterials with boronic acids for glucose sensing?

- Methodological Answer : One-step hydrothermal carbonization using phenylboronic acid precursors creates fluorescent carbon dots (C-dots) with high glucose sensitivity (9–900 μM). The bromoethoxy group could enhance selectivity by reducing non-specific binding. Quenching mechanisms are validated via fluorescence lifetime measurements and serum interference assays .

Data Analysis and Interpretation

Q. How do steric and electronic effects of substituents impact synthetic yields in boronic acid derivatives?

- Methodological Answer : Electron-withdrawing groups (e.g., acetyl, methoxycarbonyl) reduce yields (62–76%) due to destabilized intermediates, while electron-donating groups (e.g., methylthio) improve yields (85%) by stabilizing transition states . Steric effects from bulky substituents (e.g., 4-[(4-methoxyphenoxy)methyl]) further reduce yields (63%) .

Q. What analytical techniques are critical for validating boronic acid-diol interactions in supramolecular chemistry?

- Methodological Answer : Isothermal titration calorimetry (ITC) and NMR spectroscopy quantify binding constants and pH-dependent complexation. For example, 1,2-diols form stable boronate esters at neutral pH, while α-hydroxy acids maintain binding at pH < 3 due to their higher acidity .

Applications in Complex Synthesis

Q. How is this compound utilized in multi-step syntheses of pharmaceuticals?

- Methodological Answer : The bromoethoxy group serves as a leaving group in nucleophilic substitutions. For instance, it is used in synthesizing diazaspiro decarboxamide derivatives via coupling with sulfonic acid hydrochlorides, as seen in Reference Example 109 of EP 4 374 877 A2 .

Tables for Key Data

| Substituent | Yield (%) | Key NMR Shifts (δ, ppm) | Reference |

|---|---|---|---|

| Hydroxymethyl | 73 | : 7.99 (d, J=8.0 Hz) | |

| Methylthio | 85 | : 14.42 (CH) | |

| Methoxycarbonyl | 62 | : 3.93 (s, OCH) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.